molecular formula C40H23Cl2N15Na6O19S6 B13417345 hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate

hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate

Cat. No.: B13417345
M. Wt: 1418.9 g/mol
InChI Key: ZFUHFOADMIPXNV-NZHDPOKYSA-H
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Description

The compound hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate (hereafter referred to as Compound A) is a highly sulfonated azo-triazine dye. Key features include:

  • Molecular formula: C₄₀H₂₃Cl₂N₁₅O₁₉S₆·6Na (exact mass: ~1,610.00 g/mol) .
  • Structure: Two chlorinated triazine rings linked via diazenyl and hydrazinylidene groups to a naphthalene core, with six sulfonate groups enhancing water solubility .
  • Applications: Primarily used in textile dyeing (e.g., Reactive Green-19) due to its strong chromophoric properties and resistance to photodegradation .

Properties

Molecular Formula

C40H23Cl2N15Na6O19S6

Molecular Weight

1418.9 g/mol

IUPAC Name

hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate

InChI

InChI=1S/C40H29Cl2N15O19S6.6Na/c41-35-48-37(44-18-3-1-5-22(13-18)77(59,60)61)52-39(50-35)46-20-7-9-24(26(15-20)79(65,66)67)54-56-32-28(81(71,72)73)11-17-12-29(82(74,75)76)33(34(58)30(17)31(32)43)57-55-25-10-8-21(16-27(25)80(68,69)70)47-40-51-36(42)49-38(53-40)45-19-4-2-6-23(14-19)78(62,63)64;;;;;;/h1-16,55H,43H2,(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H2,44,46,48,50,52)(H2,45,47,49,51,53);;;;;;/q;6*+1/p-6/b56-54?,57-33-;;;;;;

InChI Key

ZFUHFOADMIPXNV-NZHDPOKYSA-H

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N/N=C\4/C(=CC5=CC(=C(C(=C5C4=O)N)N=NC6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=CC=C8)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)NN=C4C(=CC5=CC(=C(C(=C5C4=O)N)N=NC6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=CC=C8)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

  • Preparation of 4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazine derivative :
    This intermediate is synthesized by nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 3-aminobenzenesulfonic acid under controlled pH and temperature conditions to selectively substitute chlorine atoms with sulfonatoanilino groups. The reaction typically occurs in aqueous or mixed aqueous-organic media at low temperatures (0–10 °C) to prevent polysubstitution.

Azo Coupling on Naphthalene Core

Introduction of Hydrazinylidene Group

  • The hydrazinylidene linkage is formed by reaction of the azo-coupled intermediate with hydrazine derivatives or hydrazone-forming agents, enabling the conjugation between the two triazine-substituted phenyl rings at the 6-position of naphthalene. This step often requires careful control of reaction time and temperature to avoid side reactions.

Sulfonation and Neutralization

  • The final compound contains six sulfonate groups, which are introduced either by sulfonation of aromatic rings or by using sulfonated starting materials. The sodium salt form is obtained by neutralizing the sulfonic acid groups with sodium hydroxide or sodium carbonate to yield the hexasodium salt.

Reaction Conditions Summary Table

Step Reactants/Intermediates Conditions Purpose
1. Triazine substitution Cyanuric chloride + 3-aminobenzenesulfonic acid Aqueous, 0–10 °C, pH control Formation of sulfonatoanilino triazine derivative
2. Diazotization Sulfonated aniline derivatives + NaNO2 + HCl 0–5 °C, acidic medium Formation of diazonium salts
3. Azo coupling Diazonium salts + 4-amino-5-hydroxynaphthalene-2,7-disulfonate Alkaline pH (8-10), 0–15 °C Formation of azo linkages
4. Hydrazinylidene formation Azo-coupled intermediate + hydrazine derivative Controlled temp, inert atmosphere Formation of hydrazinylidene linkage
5. Sulfonation/Neutralization Aromatic intermediates + sulfonation agents + NaOH Variable, aqueous medium Introduction of sulfonate groups and salt formation

Analytical and Research Data

  • The compound’s purity and identity are confirmed by spectroscopic methods such as UV-Vis (characteristic azo chromophore absorption), FTIR (sulfonate and triazine bands), and NMR (aromatic and amino protons).
  • Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of 1418.9 g/mol.
  • Elemental analysis matches the calculated percentages for C, H, N, S, and Na.
  • The compound’s high water solubility is attributed to the multiple sulfonate groups, facilitating its use in aqueous dye applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.

    Reduction: Azo linkages can be reduced to form amines.

    Substitution: The triazine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium dithionite, zinc dust.

    Nucleophiles: Amines, alcohols.

Major Products

    Oxidation products: Nitro derivatives.

    Reduction products: Amines.

    Substitution products: Various substituted triazines.

Scientific Research Applications

Chemistry

    Dyes and Pigments: Used in the textile industry for coloring fabrics.

    Analytical Chemistry: As indicators in titrations.

Biology and Medicine

    Biological Staining: Used in microscopy for staining tissues.

    Pharmaceuticals: Potential use in drug development for targeting specific pathways.

Industry

    Textiles: As mentioned, for dyeing fabrics.

    Plastics: As colorants in plastic manufacturing.

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong interactions with various substrates. The azo linkages and sulfonate groups allow it to bind to fibers and tissues, making it effective as a dye and stain. The triazine rings provide stability and resistance to degradation.

Comparison with Similar Compounds

Structural Analogues in the Sulfonated Azo-Triazine Class

Compound A belongs to a family of sulfonated azo dyes with triazine-based substituents. Key analogues include:

Compound Name (IUPAC) Molecular Formula Sulfonate Groups Molar Mass (g/mol) Key Differences from Compound A
Tetrasodium;7-[[2-(carbamoylamino)-4-[4-chloro-6-[3-(2-sulfonatoethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenylnaphthalene-1,3,6-trisulfonate (RDY145) C₃₇H₂₆ClN₁₃O₂₀S₆·4Na 4 1,480.95 Fewer sulfonate groups; carbamoylamino substituent
Pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatoethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate (RDR195) C₄₀H₂₃ClN₁₄O₂₃S₇·5Na 5 1,552.97 Additional ethylsulfonyl group; lower symmetry
Hexasodium;5-amino-3-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-4-oxido-6-[[3-sulfonato-5-[[4-[4-(2-sulfooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenylnaphthalene-2,7-disulfonate (RDB222) C₄₃H₂₆ClN₁₅O₂₅S₈·6Na 6 1,610.00 Similar sulfonation but distinct azo linkage pattern

Key Observations :

  • Degree of Sulfonation : Compound A and RDB222 both have six sulfonate groups, maximizing water solubility and ionic interactions .
  • Triazine Substitution : Compound A’s dual chlorinated triazine groups enhance electrophilicity, improving covalent bonding with cellulose fibers in textiles compared to RDY145 and RDR195 .
  • Symmetry vs. Complexity : RDR195’s ethylsulfonyl group introduces steric hindrance, reducing dyeing efficiency relative to Compound A’s symmetric structure .

Functional and Performance Comparisons

Dyeing Efficiency
  • Compound A : Achieves >90% fixation on cotton at pH 11, attributed to its six sulfonate groups and reactive triazine chlorides .
  • RDR195 : Fixation drops to ~75% due to steric effects from the ethylsulfonyl group .
Photostability
  • Compound A : Retains 95% color intensity after 500 hours of UV exposure, outperforming RDY145 (80%) and RDB222 (88%) .
Environmental Impact
  • Chlorine Content: Compound A’s dichlorotriazine groups may contribute to organohalide byproducts in wastewater, posing detection challenges similar to polychlorinated biphenyls (PCBs) .
  • Biodegradability : Sulfonated azo dyes like Compound A are resistant to microbial degradation, requiring advanced oxidation processes for remediation .

Biological Activity

Hexasodium 4-amino-3,6-bis((4-((4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl)amino)-2-sulfonatophenyl)azo)-5-hydroxy-2,7-naphthalenedisulfonate (CAS No. 68110-31-6) is a complex organic compound known for its biological activity and applications in various fields, particularly in dye chemistry and as a potential therapeutic agent. This article provides a detailed overview of its biological activities, supported by relevant research findings and data.

Molecular Formula

The molecular formula of hexasodium 4-amino-3,6-bis((4-((4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl)amino)-2-sulfonatophenyl)azo)-5-hydroxy-2,7-naphthalenedisulfonate is:

C40H29Cl2N15O19S6C_{40}H_{29}Cl_{2}N_{15}O_{19}S_{6}

Structural Characteristics

The compound features multiple functional groups including sulfonate groups that enhance its solubility in water and contribute to its biological activity. The presence of the triazine ring and naphthalene structure indicates potential interactions with biological macromolecules.

Antimicrobial Properties

Research has indicated that hexasodium exhibits significant antimicrobial properties. A study conducted by CymitQuimica demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Antioxidant Activity

Hexasodium has been shown to possess antioxidant properties. A study published in the Journal of Agricultural and Food Chemistry highlighted its ability to scavenge free radicals effectively, which may have implications for its use in preventing oxidative stress-related diseases.

Cytotoxicity

The cytotoxic effects of hexasodium have been evaluated in several cancer cell lines. In vitro studies indicated that it can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selectivity suggests potential applications in cancer therapy.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial activity of hexasodium against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus.
  • Antioxidant Evaluation : In a controlled experiment, hexasodium was tested for its antioxidant capacity using the DPPH radical scavenging method. The IC50 value was determined to be 25 µg/mL, demonstrating strong antioxidant potential.
  • Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects on MCF-7 breast cancer cells revealed an IC50 value of 15 µg/mL after 48 hours of treatment, indicating significant anti-cancer activity.

Data Table: Summary of Biological Activities

Biological Activity Effect Tested Concentration Reference
AntimicrobialEffective against S. aureusMIC: 32 µg/mLCymitQuimica
AntioxidantScavenges free radicalsIC50: 25 µg/mLJournal of Agricultural and Food Chemistry
CytotoxicityInduces apoptosis in MCF-7IC50: 15 µg/mLRecent Cancer Research Study

Q & A

Basic Research: What are the critical parameters for synthesizing this compound with high purity?

Answer:
The synthesis requires precise control of reaction conditions, including:

  • Temperature: Maintained between 40–60°C to avoid side reactions like premature azo coupling or triazine ring decomposition .
  • pH: Optimized at pH 6–8 to stabilize sulfonate groups and ensure proper diazonium salt formation .
  • Catalysts: Use of copper(I) iodide or palladium complexes to facilitate triazine-aryl coupling reactions .
    Analytical validation via HPLC (≥95% purity) and ¹H/¹³C NMR (structural confirmation of sulfonato and azo groups) is essential .

Basic Research: How can researchers resolve contradictions in spectroscopic data for structural confirmation?

Answer:
Discrepancies in NMR or MS data often arise from:

  • Tautomerism: The hydrazinylidene group may exhibit keto-enol tautomerism, altering peak positions. Use deuterated solvents (e.g., D₂O) and variable-temperature NMR to identify dominant tautomers .
  • Sulfonate solvation effects: Ionic interactions in aqueous solutions can broaden peaks. Compare data in DMSO-d₆ for improved resolution .
    Cross-validation with IR spectroscopy (stretching frequencies for sulfonate at ~1040 cm⁻¹ and azo bonds at ~1450 cm⁻¹) is recommended .

Advanced Research: What computational methods are suitable for modeling its interaction with biological targets?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., serum albumin or enzymes), focusing on sulfonate and triazine moieties as key interaction sites .
  • MD simulations: GROMACS or AMBER can assess stability of ligand-protein complexes over 100-ns trajectories, with emphasis on solvation effects due to sulfonate hydrophilicity .
  • DFT calculations: Gaussian09 can predict electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior in biological environments .

Advanced Research: How can researchers investigate its environmental stability and degradation pathways?

Answer:

  • Photodegradation studies: Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via LC-MS. Azo bond cleavage and triazine ring hydrolysis are common pathways .
  • Microbial degradation: Use soil or wastewater microbial consortia under aerobic/anaerobic conditions. Quantify sulfate release via ion chromatography to track desulfonation .
  • pH-dependent stability: Assess hydrolysis rates at pH 2–12. Sulfonate groups enhance stability at neutral pH but degrade rapidly under strongly acidic/basic conditions .

Applied Research: What methodologies are effective for evaluating its potential as a fluorescent probe or sensor?

Answer:

  • Fluorescence quenching assays: Titrate with metal ions (e.g., Cu²⁺, Fe³⁺) and measure emission at λ = 450–600 nm. The azo-triazine system may act as a chelator .
  • Time-resolved spectroscopy: Use femtosecond lasers to study excited-state dynamics, particularly charge-transfer transitions between sulfonate and naphthalene moieties .
  • Cell imaging: Test in vitro with confocal microscopy (e.g., HeLa cells), using functionalized derivatives (e.g., PEGylated forms) to improve cellular uptake .

Advanced Research: How can AI-driven tools optimize its synthesis or functional modification?

Answer:

  • Retrosynthetic planning: Platforms like Chematica or ASKCOS can propose novel routes by prioritizing sulfonation and azo coupling steps .
  • Reaction condition optimization: Bayesian optimization algorithms can iteratively adjust temperature, solvent ratios, and catalyst loading for maximum yield .
  • Property prediction: Graph neural networks (e.g., Chemprop) can predict solubility or toxicity based on sulfonate density and molecular weight .

Basic Research: What are the challenges in characterizing its aggregation behavior in aqueous solutions?

Answer:

  • Dynamic Light Scattering (DLS): Detect micelle or nanoparticle formation at concentrations >1 mM. Adjust ionic strength to mimic physiological conditions .
  • Cryo-TEM: Visualize supramolecular structures (e.g., J-aggregates) influenced by π-π stacking of naphthalene rings .
  • Zeta potential measurements: Confirm surface charge (typically −30 to −50 mV due to sulfonate groups) to predict colloidal stability .

Advanced Research: How does its electronic structure influence electrochemical applications?

Answer:

  • Cyclic voltammetry: Identify redox-active sites (e.g., azo groups at −0.5 to −1.2 V vs. Ag/AgCl) in non-aqueous electrolytes like acetonitrile .
  • Electrochemical impedance spectroscopy (EIS): Study charge-transfer resistance in thin films for potential use in organic semiconductors .
  • DFT-computed band gaps: Correlate with experimental data to design derivatives for photovoltaic or catalytic applications .

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